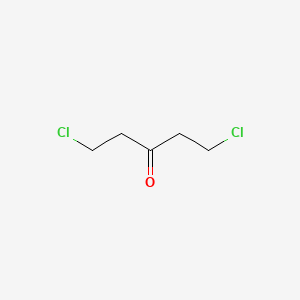

1,5-Dichloropentan-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dichloropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJQMHVYFFZQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957336 | |

| Record name | 1,5-Dichloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-25-4 | |

| Record name | 1,5-Dichloro-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dichloropentan-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,5-Dichloropentan-3-one. Intended for a scientific audience, this document consolidates key data, outlines experimental methodologies, and presents logical workflows for the synthesis and reactions of this versatile chemical intermediate. All quantitative data is summarized in structured tables, and key experimental processes are visualized using logical relationship diagrams.

Chemical Identity and Structure

This compound is a halogenated ketone with the systematic IUPAC name this compound.[1] Its chemical structure consists of a five-carbon chain with a carbonyl group at the third position and chlorine atoms at the terminal first and fifth positions.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 3592-25-4[1][2] |

| Molecular Formula | C₅H₈Cl₂O[1][2] |

| Molecular Weight | 155.02 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| SMILES | C(CCl)C(=O)CCCl[1] |

| InChI Key | LYJQMHVYFFZQGY-UHFFFAOYSA-N[2] |

| Synonyms | 1,5-Dichloro-3-pentanone, Bis(2-chloroethyl) ketone[1] |

Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a yellow to light brown substance.[3] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[2] |

| Flash Point | 90.5 ± 23.7 °C[2] |

| Refractive Index | 1.446[2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[2] |

| LogP | 1.04[2] |

| Polar Surface Area | 17.07 Ų[2] |

Synthesis

A known method for the synthesis of this compound involves the reaction of ethylene with 3-chloropropionyl chloride in the presence of aluminum chloride as a catalyst. This process is a multi-step synthesis.

Experimental Protocol: Synthesis from Ethylene and 3-Chloropropionyl Chloride

The following is a generalized experimental protocol based on established chemical principles for Friedel-Crafts acylation and subsequent reactions.

Materials:

-

Ethylene

-

3-Chloropropionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane.

-

Acylation: The flask is cooled in an ice bath, and ethylene gas is bubbled through the suspension. 3-Chloropropionyl chloride is added dropwise from the dropping funnel. The reaction mixture is stirred vigorously and allowed to slowly warm to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the presence of a ketone functional group and two primary alkyl chloride moieties. This allows for a range of chemical transformations, including nucleophilic substitution at the chlorinated carbons and reactions at the carbonyl group.

Reduction of the Carbonyl Group

The ketone can be reduced to a secondary alcohol, 1,5-dichloropentan-3-ol, using common reducing agents.

Materials:

-

This compound

-

Sodium borohydride

-

Methanol

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolution: this compound is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: The reaction is quenched by the slow addition of deionized water. The product is extracted with diethyl ether.

-

Work-up: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield the crude 1,5-dichloropentan-3-ol, which can be further purified by chromatography if necessary.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data References

| Technique | Database/Reference |

| ¹³C NMR | Wiley-VCH GmbH |

| GC-MS | NIST Mass Spectrometry Data Center |

| FTIR | Wiley-VCH GmbH |

Note: Detailed spectra can be accessed through the PubChem database under CID 561190.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules, including heterocyclic compounds. It has been noted for its potential use in the synthesis of pharmaceuticals and as a simulant for certain toxic compounds in research settings.[4]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and reactivity of this compound. The information presented, including tabulated data and procedural workflows, is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this important chemical intermediate.

References

1,5-Dichloropentan-3-one CAS number 3592-25-4

An In-depth Technical Guide to 1,5-Dichloropentan-3-one

CAS Number: 3592-25-4

This document provides a comprehensive technical overview of this compound, a halogenated ketone utilized as a versatile intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Physical Properties

This compound is a symmetrical halogenated ketone with the molecular formula C₅H₈Cl₂O.[1] Its structure features a five-carbon chain with a central carbonyl group and chlorine atoms at the terminal positions (1 and 5).[1][2] This arrangement of functional groups, particularly the electrophilic carbonyl carbon and the two carbons bearing chlorine atoms, dictates its reactivity.[2] The compound is typically a colorless to pale yellow or brown liquid with a pungent odor.[3][4][5] It is soluble in organic solvents but has limited solubility in water.[3][4]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3592-25-4 | [1][6][7] |

| Molecular Formula | C₅H₈Cl₂O | [1][2][6] |

| Molecular Weight | 155.02 g/mol | [1][2][7] |

| IUPAC Name | This compound | [8] |

| Synonyms | Bis(2-chloroethyl) ketone, 1,5-Dichloro-3-pentanone | [4][5][8] |

| InChIKey | LYJQMHVYFFZQGY-UHFFFAOYSA-N | [1][6] |

| SMILES | C(CCl)C(=O)CCCl |[1][6][8] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow/brown liquid | [2][3][4][5] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg | [1][6] |

| 74 °C at 0.8 Torr | [9][10] | |

| Flash Point | 90.5 ± 23.7 °C | [6] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [6] |

| Refractive Index | 1.446 | [6][10] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3][7] |

| LogP | 1.04 - 1.8133 | [6][7] |

| Rotatable Bonds | 4 |[3][7] |

Synthesis and Manufacturing

The synthesis of this compound has been approached through several routes. Early methods involved the high-pressure hydrochlorination of 1,5-pentanediol to yield 1,5-dichloropentane, which was subsequently oxidized.[1] More contemporary and efficient methods have since been developed.

Experimental Approaches to Synthesis

While detailed, step-by-step industrial protocols are proprietary, the scientific literature outlines several viable synthetic strategies.

-

Multi-step Synthesis from Ethylene: A prominent method involves a four-step process starting from ethylene and 3-chloropropionyl chloride, which has been reported to achieve an overall yield of 54%.[1][11] This reaction is typically catalyzed by aluminum (III) chloride (AlCl₃).[1][11]

-

Chlorination of Pentan-3-one: A direct approach involves the chlorination of pentan-3-one.[2] This reaction can be carried out using chlorine gas or other chlorinating agents, often facilitated by UV light or heat to promote radical halogenation.[2]

-

Acylation Reactions: The ketone functionality can be introduced onto a chlorinated carbon chain using acylation agents.[2] For instance, a Friedel-Crafts acylation approach could be employed with appropriate precursors.[1]

-

Grignard Reaction: Synthesis is also possible through the use of a Grignard reagent with suitable chlorinated precursors, followed by hydrolysis to form the ketone.[2]

Below is a generalized workflow representing a common synthetic strategy.

References

- 1. This compound | 3592-25-4 | Benchchem [benchchem.com]

- 2. Buy this compound | 3592-25-4 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 3592-25-4: 1,5-Dichloro-3-pentanone | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 1 5-DICHLORO-3-PENTANONE synthesis - chemicalbook [chemicalbook.com]

Spectral Analysis of 1,5-Dichloropentan-3-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1,5-Dichloropentan-3-one (CAS No. 3592-25-4), a symmetrical halogenated ketone with applications as an intermediate in organic synthesis.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a C5 compound with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g/mol .[1] Its structure consists of a pentan-3-one backbone with chlorine atoms at the 1 and 5 positions. This symmetrical arrangement influences its spectroscopic properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its structure.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows distinct peaks for the carbonyl carbon and the two types of methylene carbons.

| Chemical Shift (ppm) | Carbon Assignment |

| ~205 | C=O (Ketone) |

| ~48 | -CH₂-C=O |

| ~41 | Cl-CH₂- |

¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two triplets due to the coupling of adjacent methylene groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~3.8 | Triplet | 4H | Cl-CH₂- |

| ~3.0 | Triplet | 4H | -CH₂-C=O |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~1715 | C=O | Ketone |

| ~2850-3000 | C-H | Alkane |

| ~650-800 | C-Cl | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

GC-MS Spectral Data

The gas chromatography-mass spectrometry (GC-MS) data for this compound reveals a characteristic fragmentation pattern.

| m/z | Relative Abundance | Fragment |

| 154/156/158 | Variable | [M]⁺ (Molecular Ion) |

| 91 | High | [C₄H₅OCl]⁺ |

| 63 | High | [C₃H₄Cl]⁺ |

| 27 | High | [C₂H₃]⁺ |

Experimental Protocols

The spectral data presented were acquired using standard analytical techniques.

NMR Spectroscopy: ¹³C NMR spectra were obtained on a Bruker WM-400 spectrometer.[2] Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS).

IR Spectroscopy: FTIR spectra were recorded on a Bruker IFS 85 spectrometer using the film technique.[2] A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Mass Spectrometry: GC-MS analysis is performed by introducing the sample into a gas chromatograph for separation, followed by ionization and detection in a mass spectrometer. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1,5-Dichloropentan-3-one from Ethylene and 3-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-dichloropentan-3-one, a valuable chemical intermediate, from the reaction of ethylene and 3-chloropropionyl chloride. This process, a variation of the classical Friedel-Crafts acylation, offers an efficient route to this dichlorinated ketone.

Introduction

This compound (CAS No. 3592-25-4) is a halogenated ketone with the molecular formula C₅H₈Cl₂O.[1][2] Its structure, featuring a central carbonyl group flanked by two chloroethyl chains, makes it a versatile building block in organic synthesis.[3] It serves as a precursor in the preparation of various more complex molecules, including cyclic amines and heterocycles, and has applications in the development of energetic materials.[1] The synthesis from ethylene and 3-chloropropionyl chloride is a notable method for its preparation.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O |

| Molecular Weight | 155.02 g/mol [1] |

| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[6] |

| Density | 1.2 ± 0.1 g/cm³[6] |

| Appearance | Yellow to light brown liquid[5] |

Reaction Principle: Friedel-Crafts Acylation

The synthesis of this compound from ethylene and 3-chloropropionyl chloride is achieved through a Friedel-Crafts acylation reaction. In this electrophilic addition reaction, the acyl chloride reacts with ethylene in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion. The aluminum chloride coordinates to the chlorine atom of the 3-chloropropionyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich double bond of ethylene, leading to the formation of a carbocation intermediate. Subsequent reaction steps and work-up yield the final product, this compound.

References

- 1. This compound | 3592-25-4 | Benchchem [benchchem.com]

- 2. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 3592-25-4 [smolecule.com]

- 4. 1 5-DICHLORO-3-PENTANONE synthesis - chemicalbook [chemicalbook.com]

- 5. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]

- 6. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Physical Properties and Synthetic Applications of 1,5-Dichloropentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1,5-Dichloropentan-3-one, including its boiling point and density. It also details standardized experimental protocols for the determination of these properties and explores a key synthetic application in the preparation of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Core Physical Properties

This compound is a halogenated ketone with the chemical formula C₅H₈Cl₂O. The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes.

Quantitative Data Summary

The experimentally determined and predicted physical properties of this compound are summarized in the table below for easy reference.

| Physical Property | Value | Conditions |

| Boiling Point | 225.0 ± 25.0 °C | at 760 mmHg |

| 74 °C | at 0.8 Torr | |

| Density | 1.183 - 1.2 g/cm³ | Predicted/Experimental |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the boiling point and density of liquid organic compounds such as this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the heat transfer is uniform.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Materials:

-

Pycnometer (of a known volume, e.g., 25 mL)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.

-

The mass of the empty, dry pycnometer is accurately measured using an analytical balance (m₁).

-

The pycnometer is filled with distilled water, and its mass is measured (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound. Its mass is then measured (m₃). The temperature of the sample is recorded.

-

The density of the sample is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the recorded temperature.

Synthetic Applications: Preparation of N-Substituted-4-Piperidones

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, particularly N-substituted-4-piperidones. These structures are important scaffolds in many pharmaceutical agents. The synthesis involves a ring-closing reaction with a primary amine.[1]

General Experimental Protocol for the Synthesis of N-Substituted-4-Piperidones

This protocol describes a general procedure for the synthesis of N-substituted-4-piperidones from this compound and a primary amine.[1]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Solvent (e.g., dichloromethane)

-

Base (e.g., sodium hydroxide)

-

Diatomaceous earth

-

Activated carbon

-

Anhydrous magnesium sulfate

Procedure:

-

This compound is dissolved in a suitable solvent such as dichloromethane.

-

The solution is heated to a temperature between 40-80 °C.[1]

-

A primary amine is gradually added to the reaction mixture.

-

The reaction is stirred for several hours to facilitate the ring-closing reaction.

-

After the reaction is complete, the mixture is poured into water and filtered through diatomaceous earth.

-

The filtrate is treated with activated carbon and then the pH is adjusted to 10 with a base like sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic phases are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude N-substituted-4-piperidone, which can be further purified by distillation or chromatography.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of N-substituted-4-piperidones.

Caption: Workflow for the synthesis of N-substituted-4-piperidones.

References

A Technical Guide to the Solubility of 1,5-Dichloropentan-3-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dichloropentan-3-one. Due to a lack of extensive published quantitative data, this document focuses on the predicted solubility based on the compound's chemical structure and the principles of intermolecular forces. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound, with the chemical formula C₅H₈Cl₂O, is a halogenated ketone.[1] It is recognized for its role as an intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[2][3] Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 3592-25-4 |

| Molecular Weight | 155.02 g/mol [1] |

| Appearance | Yellow to light brown liquid |

| Density | Approximately 1.2 g/cm³[4] |

| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg[4] |

| Water Solubility | Limited[5] |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound. The molecule possesses a polar carbonyl group (C=O) and two polar carbon-chlorine bonds, which contribute to its overall polarity. However, it also has a five-carbon backbone, which imparts some nonpolar character.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor. Therefore, it is expected to be miscible or highly soluble in short-chain alcohols.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents lack O-H or N-H bonds but have polar character. Given the polar nature of this compound, it is predicted to be readily soluble in these solvents due to favorable dipole-dipole interactions.

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low polarity. The nonpolar hydrocarbon portion of this compound will have favorable van der Waals interactions with these solvents. However, the polar groups of the solute may not be as well-solvated. Solubility is expected to be moderate to low, decreasing as the solvent becomes less polar (e.g., more soluble in toluene than in hexane).

Quantitative Solubility Data

| Solvent | Classification | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | High | Data not available |

| Ethanol | Polar Protic | High | Data not available |

| Acetone | Polar Aprotic | High | Data not available |

| Ethyl Acetate | Polar Aprotic | High | Data not available |

| Dichloromethane | Polar Aprotic | High | Data not available |

| Toluene | Nonpolar | Moderate | Data not available |

| Hexane | Nonpolar | Low | Data not available |

| Water | Polar Protic | Limited[5] | Data not available |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of a liquid compound like this compound in an organic solvent.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated pipettes and syringes

-

Glass vials with screw caps

-

Centrifuge (optional)

-

Drying oven

Procedure:

-

Sample Preparation: Add a known volume (e.g., 5 mL) of the selected organic solvent to several glass vials.

-

Addition of Solute: To each vial, add an excess of this compound. This is to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle. If necessary, centrifuge the vials to ensure complete separation of the excess solute.

-

Sample Extraction: Carefully extract a precise volume (e.g., 1 mL) of the clear, saturated supernatant using a calibrated pipette or syringe.

-

Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed vial. Determine the mass of the aliquot.

-

Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered.

-

Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100

Visualizations

Caption: Logical workflow for predicting the solubility of a compound.

Caption: Intermolecular forces driving solubility.

References

- 1. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3592-25-4 | Benchchem [benchchem.com]

- 3. This compound (3592-25-4) at Nordmann - nordmann.global [nordmann.global]

- 4. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

Molecular weight and formula of 1,5-Dichloropentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dichloropentan-3-one, a bifunctional electrophile with applications in organic synthesis and as a precursor to various functionalized molecules. This document details its chemical and physical properties, outlines a key synthetic methodology, and discusses its mechanism of action as an alkylating agent. All quantitative data are presented in a structured format for clarity, and a detailed experimental protocol for its synthesis is provided.

Core Properties and Data

This compound, also known by synonyms such as 1,5-Dichloro-3-pentanone and Bis(2-chloroethyl) ketone, is a halogenated ketone.[1][2] Its chemical structure features a five-carbon chain with a central ketone group and terminal chlorine atoms.[3][4] This symmetric arrangement of electrophilic centers—the two carbons bearing chlorine atoms and the carbonyl carbon—underpins its utility as a versatile building block in synthetic chemistry.[1][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Cl₂O | [1][3][4][5][6] |

| Molecular Weight | 155.02 g/mol | [1][3][4][5][6] |

| CAS Number | 3592-25-4 | [1][2] |

| Appearance | Yellow to brown liquid | [3] |

| Density | Approximately 1.2 g/cm³ | [2] |

| Boiling Point | Approximately 225.0 °C at 760 mmHg | [2][4] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including the chlorination of pentan-3-one and methods involving Grignard reagents.[3] A notable and efficient method is the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[1] This reaction proceeds by forming an acylium ion intermediate which then undergoes electrophilic attack on ethylene. A subsequent reaction with another molecule of ethylene and intramolecular cyclization followed by hydrolysis would lead to the final product, although the precise multi-step pathway from these precursors can be complex. One documented multi-stage process starting from ethylene and 3-chloropropionyl chloride reports an overall yield of 54%.

Experimental Protocol: Friedel-Crafts Acylation of Ethylene with 3-Chloropropionyl Chloride

The following is a representative protocol for the synthesis of this compound based on the principles of Friedel-Crafts acylation.

Materials:

-

3-Chloropropionyl chloride

-

Ethylene gas

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under anhydrous conditions, including a three-necked round-bottom flask, addition funnel, gas inlet, and condenser.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, a gas inlet tube, and a reflux condenser. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture to 0°C using an ice bath.

-

Addition of Acyl Chloride: Add 3-chloropropionyl chloride dropwise to the cooled suspension of aluminum chloride in dichloromethane via the addition funnel. Maintain the temperature at 0°C during the addition.

-

Introduction of Ethylene: Bubble ethylene gas through the reaction mixture at a steady rate. The reaction is exothermic, so the rate of ethylene addition should be controlled to maintain the desired temperature.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature until the starting materials are consumed. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can then be purified by vacuum distillation.

Mechanism of Action and Applications

This compound is a bifunctional alkylating agent. Its reactivity stems from the electrophilic nature of the carbon atoms bonded to the chlorine atoms and the carbonyl carbon. This allows the molecule to react with nucleophiles, forming covalent bonds.[1] This reactivity is the basis for its biological activity and its use in chemical synthesis.

In a biological context, this compound can act as a herbicide by interfering with essential metabolic processes in plants.[3] The likely mechanism involves the alkylation of nucleophilic residues (such as sulfhydryl groups in cysteine or amino groups in lysine) in enzymes, leading to their inactivation.

In synthetic chemistry, this compound serves as a valuable intermediate. It is used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its structure is also suitable for the synthesis of heterocyclic compounds. Due to its structural characteristics, it has been used as a simulant for certain toxic compounds in research settings and has potential applications in the development of energetic materials and plasticizers.[3]

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and its general mechanism of action as a biological alkylating agent.

References

- 1. 1 5-DICHLORO-3-PENTANONE synthesis - chemicalbook [chemicalbook.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]

- 6. lifescience.s3.amazonaws.com [lifescience.s3.amazonaws.com]

Stability and Storage of 1,5-Dichloropentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-Dichloropentan-3-one (CAS No. 3592-25-4). The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Core Stability Profile

This compound is a halogenated ketone that is susceptible to degradation through several pathways, including hydrolysis, oxidation, and nucleophilic substitution.[1][2][3] Due to its chemical structure, which includes a central ketone group and two primary alkyl chlorides, the compound's stability is influenced by environmental factors such as temperature, light, and pH.

Storage Recommendations

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[4] It is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[5] Several chemical suppliers recommend refrigeration at temperatures between 2°C and 8°C.[4][6]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential chemical reactions.[4] |

| Light | Protection from light | To prevent photolytic degradation. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | To prevent oxidation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent contamination and reaction with container material.[4] |

| Humidity | Dry environment | To prevent hydrolysis. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and nucleophilic substitution. Understanding these pathways is critical for predicting potential impurities and for the development of stability-indicating analytical methods.

Caption: A diagram illustrating the potential degradation pathways for this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)[8] | Hydroxylated derivatives, elimination products |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)[8] | Hydroxylated derivatives, Favorskii rearrangement products |

| Oxidation | 3% - 30% H₂O₂ at room temperature[8] | Oxidative cleavage products (e.g., carboxylic acids) |

| Thermal Degradation | Dry heat (e.g., 80°C) or in solution at elevated temperatures[7] | Various decomposition products |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines)[7] | Radical-induced degradation products |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Caption: A workflow diagram for conducting a forced degradation study.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at room temperature and 60°C for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for a defined period (e.g., 1, 4, 8 hours).

-

Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%. Keep at room temperature for a defined period (e.g., 24, 48, 72 hours).

-

Thermal Degradation: Place a solution of the compound in a sealed vial in an oven at 80°C for a defined period (e.g., 24, 48, 72 hours). Also, test the solid compound under the same conditions.

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[9][10]

Caption: A logical workflow for the development of a stability-indicating HPLC method.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Initial):

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan of this compound (likely in the range of 210-230 nm due to the carbonyl group).

-

-

Method Optimization: Inject a mixture of the parent compound and samples from the forced degradation studies. Adjust the gradient profile, mobile phase composition, and flow rate to achieve adequate separation of all degradation products from the parent peak and from each other.

-

Method Validation: Once optimized, the method must be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. Adherence to the recommended storage conditions of refrigeration (2-8°C), protection from light, and storage in a dry, sealed container is paramount to ensure its integrity. Understanding its potential degradation pathways through hydrolysis, oxidation, and nucleophilic substitution allows for the proactive development of stability-indicating analytical methods and the identification of potential impurities. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of this important chemical intermediate.

References

- 1. Bacterial Degradation of Ring-Chlorinated Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 3592-25-4 | Benchchem [benchchem.com]

- 3. Buy this compound | 3592-25-4 [smolecule.com]

- 4. This compound | 3592-25-4 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Elusive Cyclizations: A Technical Guide to the Bis-Electrophilic Reactivity of 1,5-Dichloropentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloropentan-3-one, also known as bis(2-chloroethyl) ketone, is a symmetrical halogenated ketone with the molecular formula C₅H₈Cl₂O.[1][2] Its structure, featuring two primary chloroalkane functionalities and a central ketone group, designates it as a potent bis-electrophile, theoretically capable of undergoing sequential or tandem reactions with nucleophiles. This property makes it an intriguing, albeit under-documented, building block in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds relevant to pharmaceutical and agrochemical development.[3] This technical guide aims to provide an in-depth overview of the core reactions of this compound as a bis-electrophile, based on available chemical principles and data for analogous compounds.

Despite its potential, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable scarcity of detailed experimental protocols and quantitative data specifically describing the use of this compound in cyclocondensation or tandem substitution reactions with dinucleophiles.[4] Consequently, this guide will focus on the predicted reactivity based on established chemical principles and will feature plausible, yet not explicitly documented, reaction pathways.

Core Reactivity as a Bis-Electrophile

The electrophilic nature of this compound is centered on three key positions: the two primary carbons bearing the chlorine atoms and the carbonyl carbon. The chlorine atoms, being good leaving groups, render the adjacent carbons susceptible to nucleophilic substitution (S_N2) reactions. Simultaneously, the carbonyl group can undergo nucleophilic addition. This dual reactivity opens avenues for the synthesis of a variety of cyclic and acyclic structures.

Key Plausible Reactions

1. Cyclocondensation with Diamines: Synthesis of 1,4-Diazepan-6-ones

The reaction of this compound with primary diamines, such as ethylenediamine, is anticipated to yield seven-membered heterocyclic rings, specifically 1,4-diazepan-6-ones. The reaction would likely proceed via a two-step mechanism: an initial nucleophilic substitution of one chlorine atom by one of the amine groups, followed by an intramolecular cyclization where the second amine group displaces the remaining chlorine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Reagents: Add a primary diamine (e.g., ethylenediamine, 1.1 eq.) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.2 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

2. Reaction with Hydrazines: Synthesis of 1,2-Diazepan-5-ones

Substituted hydrazines can act as dinucleophiles to potentially form seven-membered rings with a nitrogen-nitrogen bond. The reaction with this compound could proceed in a similar tandem S_N2 fashion to yield 1,2-diazepan-5-one derivatives.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of this compound (1.0 eq.) in an alcohol solvent (e.g., ethanol), add a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq.) and a base such as sodium acetate.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, concentrate the mixture and partition the residue between an organic solvent and water. Dry the organic layer and evaporate the solvent.

-

Purification: Purify the product by column chromatography.

3. Cyclocondensation with Thio-Dinucleophiles: Synthesis of Thiazinanones and Thiazepanones

Dinucleophiles containing sulfur and another heteroatom, such as cysteamine (2-aminoethanethiol), could lead to the formation of six or seven-membered heterocyclic rings containing both nitrogen and sulfur. The relative nucleophilicity of the thiol and amine groups would dictate the initial site of attack and the final ring structure. Given the higher nucleophilicity of sulfur, it is plausible that the initial attack would occur via the thiol group.

Data Presentation

Due to the lack of specific experimental data in the reviewed literature, a table of quantitative data cannot be provided. Should experimental results become available, the following table structure is recommended for summarizing key findings:

| Nucleophile | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| Ethylenediamine | 1,4-Diazepan-6-one | Acetonitrile, K₂CO₃, Reflux | Data not available | Data not available |

| Phenylhydrazine | 1-Phenyl-1,2-diazepan-5-one | Ethanol, NaOAc, RT | Data not available | Data not available |

| Cysteamine | 1,4-Thiazinan-6-one derivative | Solvent, Base, Temp | Data not available | Data not available |

Mandatory Visualizations

The following diagrams illustrate the plausible reaction pathways described above.

Caption: Plausible synthesis of a 1,4-diazepan-6-one derivative.

Caption: Plausible synthesis of a 1,2-diazepan-5-one derivative.

Caption: A generalized experimental workflow for the synthesis of heterocycles.

Conclusion

This compound holds theoretical promise as a versatile bis-electrophilic building block for the synthesis of various heterocyclic systems, particularly seven-membered rings. However, the lack of specific and detailed experimental data in the public domain hinders its practical application. The reaction pathways and hypothetical protocols presented in this guide are based on established principles of organic chemistry and are intended to serve as a starting point for further investigation. It is hoped that this document will stimulate research into the reactivity of this intriguing molecule, leading to the development of novel synthetic methodologies and the discovery of new bioactive compounds. Future experimental work is crucial to validate these proposed reactions and to fully elucidate the synthetic potential of this compound.

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1,5-Dichloropentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dichloropentan-3-one is a bifunctional molecule featuring a central carbonyl group and two terminal chloroalkanes. This unique structure imparts a diverse range of reactivity, making it a valuable intermediate in organic synthesis. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing chloro groups, allows for a variety of nucleophilic additions and related reactions. Concurrently, the terminal chlorine atoms are susceptible to nucleophilic substitution, opening pathways for the synthesis of heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, presenting key reactions, experimental protocols, and quantitative data.

Introduction

This compound, with the chemical formula C₅H₈Cl₂O, is a halogenated ketone that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and energetic materials.[1][2][3] Its reactivity is dominated by the interplay between the electrophilic carbonyl carbon and the two primary alkyl chloride functionalities. The electron-withdrawing effect of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic ketones. This guide will focus on the characteristic reactions of the carbonyl group, providing detailed insights into its synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and for monitoring the progress of its reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₂O | [3] |

| Molecular Weight | 155.02 g/mol | [3] |

| CAS Number | 3592-25-4 | [4] |

| Appearance | Colorless to pale yellow or brown liquid | [1][3] |

| Boiling Point | 225.0 ± 25.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~40 (CH₂Cl), ~50 (CH₂C=O), ~207 (C=O) | [6][7] |

| ¹H NMR | Data for the closely related 1,5-dichloropentane shows peaks for CH₂Cl at ~3.5 ppm and for the other CH₂ groups between 1.8-2.0 ppm. A similar pattern is expected for this compound. | [8] |

| IR Spectroscopy (Film) | Carbonyl (C=O) stretch typically observed between 1700-1725 cm⁻¹. The presence of electron-withdrawing chlorine atoms may shift this to a slightly higher frequency. | [4][9] |

Reactivity of the Carbonyl Group

The reactivity of the carbonyl group in this compound is characteristic of ketones, primarily involving nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated.

General mechanism of nucleophilic addition to a carbonyl group.

Reduction to an Alcohol

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1,5-dichloropentan-3-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.5 eq) to the solution. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cautiously add a weak acid (e.g., 1 M HCl) to quench the excess NaBH₄. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by distillation or column chromatography.

Reaction with Organometallic Reagents (Grignard Reaction)

The addition of Grignard reagents (RMgX) to the carbonyl group of this compound would lead to the formation of a tertiary alcohol. However, a significant challenge in this reaction is the potential for the Grignard reagent to also react with the chloro- groups via nucleophilic substitution. Careful control of reaction conditions, such as low temperatures, may favor the addition to the more reactive carbonyl group.[10][11][12]

Proposed Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, for example, -78 °C, using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise to the cooled solution while stirring vigorously.

-

Reaction and Workup: After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify the tertiary alcohol product by column chromatography.

Olefination (Wittig Reaction)

The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond.[13][14] This reaction involves a phosphorus ylide, which is typically prepared from a phosphonium salt and a strong base.

Wittig reaction mechanism.

Experimental Protocol: Wittig Reaction

-

Ylide Formation (if necessary): Suspend the corresponding phosphonium salt in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Add a strong base such as n-butyllithium or sodium hydride at low temperature to generate the ylide.

-

Reaction with Ketone: Add a solution of this compound in the same anhydrous solvent to the ylide solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Reaction with Amines and Hydrazines

This compound can react with primary amines to form imines (Schiff bases), or with secondary amines to form enamines. The reaction with hydrazine or its derivatives can lead to the formation of hydrazones. A notable application of this is the Wolff-Kishner reduction, where the hydrazone intermediate is treated with a strong base at high temperature to reduce the carbonyl group to a methylene group (CH₂).[15][16][17]

Synthetic Applications in Heterocyclic Chemistry

While the focus of this guide is the carbonyl group, it is important to note that the bifunctional nature of this compound makes it a precursor for heterocyclic compounds. For instance, reaction with a primary amine can lead to the formation of a piperidine ring through initial imine formation followed by intramolecular nucleophilic substitution of the chloro groups.[18][19][20] Alternatively, if the carbonyl group is first reduced to a hydroxyl group, the resulting 1,5-dichloropentan-3-ol can be used in the synthesis of piperidines and other heterocycles.

Synthesis of N-substituted piperidines from this compound.

Potential Applications in Drug Development and Signaling Pathways

Due to its high reactivity and bifunctional nature, this compound and its derivatives have the potential to act as covalent inhibitors of enzymes. The electrophilic carbonyl group and the alkyl chloride moieties can react with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of a protein, leading to irreversible inhibition. While specific studies on this compound in signaling pathways are not widely available, compounds with similar reactive functionalities are known to target various enzymes involved in cellular signaling. This opens up possibilities for its use as a scaffold in the design of novel therapeutic agents.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemistry centered around its carbonyl group. The enhanced electrophilicity of the carbonyl carbon, due to the presence of terminal chloro groups, facilitates a wide range of nucleophilic addition and related reactions. This guide has provided an overview of these reactions, including reduction, Grignard addition, and olefination, along with general experimental protocols. The bifunctional nature of this molecule also allows for its application in the synthesis of heterocyclic structures. For researchers and professionals in drug development, this compound represents a valuable starting material for the creation of diverse and complex molecular architectures with potential biological activity.

References

- 1. Buy this compound | 3592-25-4 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1 5-DICHLORO-3-PENTANONE | 3592-25-4 [chemicalbook.com]

- 4. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-dichlorpentan-3-on | CAS#:3592-25-4 | Chemsrc [chemsrc.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 1,5-Dichloropentane(628-76-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. sciencemadness.org [sciencemadness.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 17. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 1,5-Dichloropentan-3-one

For Immediate Release

This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for 1,5-Dichloropentan-3-one (CAS No. 3592-25-4). Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes available safety data to promote a secure and informed laboratory environment.

Chemical and Physical Properties

This compound is a halogenated ketone with the molecular formula C₅H₈Cl₂O.[1] Understanding its physical and chemical characteristics is the first step in safe handling. While its appearance can vary from a powder to a liquid, it is crucial to handle it with care in either form.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 155.02 g/mol [1] |

| Boiling Point | 74 °C @ 0.8 Torr[2][3] |

| Density | 1.2 ± 0.1 g/cm³[2][3] |

| Flash Point | 90.5 ± 23.7 °C[2][3] |

| Refractive Index | 1.446[2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion and inhalation, as well as its potential to cause skin and eye irritation.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |

Note: Some sources indicate a potential for serious eye damage (H318).[1]

Toxicological Information

Experimental Protocols for Hazard Assessment

For researchers needing to determine specific safety parameters for this compound, the following standardized experimental protocols are recommended.

Acute Toxicity Testing

To determine the oral, dermal, and inhalation toxicity of this compound, the following OECD guidelines are the internationally accepted standards. These tests are designed to assess the adverse effects of a substance after a single exposure.[5]

-

Acute Oral Toxicity: Can be determined using OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[6][7][8][9][10][11] These methods use a stepwise procedure with a small number of animals to classify the substance and determine the LD50.[6][8]

-

Acute Dermal Toxicity: OECD Test Guideline 402 is the appropriate method.[12][13][14][15][16] This test involves applying the substance to the skin of animals and observing for toxic effects over a 14-day period.[13][15]

-

Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity) or 436 (Acute Toxic Class Method) should be followed.[17][18][19][20][21] These guidelines detail procedures for exposing animals to the substance as a gas, vapor, or aerosol and monitoring for adverse health effects.[17][18][20]

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The ASTM D93 standard test method, which utilizes a Pensky-Martens closed-cup tester, is the recommended protocol for determining the flash point of this compound.[22][23][24][25][26]

Experimental Workflow for Flash Point Determination (ASTM D93)

References

- 1. This compound | C5H8Cl2O | CID 561190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 3592-25-4 [smolecule.com]

- 5. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. assets-global.website-files.com [assets-global.website-files.com]

- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 19. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 20. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. store.astm.org [store.astm.org]

- 23. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 24. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 25. nazhco.com [nazhco.com]

- 26. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,5-Dichloropentan-3-one and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichloropentan-3-one, also widely known by its synonym bis(2-chloroethyl) ketone, is a bifunctional organic compound with significant potential in synthetic chemistry and as a subject of interest in drug development. Its structure, featuring a central ketone group flanked by two chloroethyl moieties, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of various heterocyclic compounds and a potential alkylating agent for biological macromolecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its relevance to pharmaceutical research and development.

Chemical Identity and Synonyms

The compound is systematically named this compound according to IUPAC nomenclature. However, it is frequently referred to by several other names in the literature and commercial sources. A comprehensive list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | bis(2-chloroethyl) ketone, 1,5-Dichloro-3-pentanone[3], Chloroethyl ketone |

| CAS Number | 3592-25-4[2][3][4] |

| Molecular Formula | C₅H₈Cl₂O[2][3][4] |

| Molecular Weight | 155.02 g/mol [2][3] |

| InChI | InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2[2] |

| InChIKey | LYJQMHVYFFZQGY-UHFFFAOYSA-N[2] |

| SMILES | C(CCl)C(=O)CCCl[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless to light brown liquid | [4] |

| Boiling Point | 74 °C at 0.8 Torr | [3] |

| Density | 1.183 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Purity (typical) | ≥95% | [5] |

Synthesis and Reactivity

This compound is a versatile chemical intermediate. While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature points to several viable synthetic routes.

Synthesis of this compound

One of the common methods for the synthesis of ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. While not a direct synthesis of this compound, it represents a fundamental method for ketone formation.

Below is a general experimental workflow for a Friedel-Crafts acylation, which can be adapted for the synthesis of various ketones.

Caption: General experimental workflow for Friedel-Crafts acylation.

A plausible, more direct synthesis route for this compound involves the reaction of ethylene with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride, followed by subsequent steps.

Key Reactions of this compound

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the two primary carbons bearing chlorine atoms. This makes it susceptible to nucleophilic attack at these sites.

A significant application of compounds with a 1,5-dihalo structure is in the synthesis of six-membered heterocyclic rings, such as piperidines. The reaction with primary amines leads to the formation of N-substituted piperidines, which are common structural motifs in many pharmaceuticals.

Experimental Protocol: Synthesis of N-Benzylpiperidine from 1,5-Dichloropentane (A structural analog)

This protocol, while using 1,5-dichloropentane, is illustrative of the reactivity of the chloroethyl groups and can be adapted for reactions with this compound to form substituted piperidin-4-ones.

-

Materials: 1,5-Dichloropentane, Benzylamine, Potassium Carbonate, Acetonitrile.

-

Procedure:

-

To a round-bottom flask, add 1,5-dichloropentane (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Add acetonitrile (10 mL) as the solvent.

-

Heat the mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,5-Dichloropentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dichloropentan-3-one, also known as bis(2-chloroethyl) ketone, is a versatile bifunctional electrophile that holds significant potential as a precursor for the synthesis of various six-membered heterocyclic compounds. Its unique structure, featuring a central ketone and two primary chloride leaving groups, allows for the construction of key heterocyclic scaffolds such as N-substituted 4-piperidones, tetrahydropyran-4-one, and thian-4-one. These structural motifs are of considerable interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic ketones from this compound.

Introduction to this compound as a Heterocyclic Precursor

This compound is a reactive organic compound with the molecular formula C₅H₈Cl₂O.[1][2] The presence of two electrophilic carbon centers susceptible to nucleophilic attack, in conjunction with a central carbonyl group, makes it an ideal starting material for double nucleophilic substitution reactions leading to cyclization. The carbonyl group not only influences the reactivity of the α-carbons but also remains as a functional handle in the resulting heterocyclic product for further synthetic modifications.

This document outlines the synthesis of three key heterocyclic frameworks:

-

N-Substituted 4-Piperidones: Important scaffolds in numerous pharmaceuticals.

-

Tetrahydropyran-4-one: A key intermediate in the synthesis of various bioactive compounds.

-

Thian-4-one: A sulfur-containing heterocycle with applications in medicinal chemistry.

Synthesis of N-Substituted 4-Piperidones

The reaction of this compound with primary amines offers a direct route to N-substituted 4-piperidones. This method has been described in the patent literature, highlighting its utility in chemical synthesis.[3] The reaction proceeds via a tandem nucleophilic substitution, where the primary amine displaces both chloride ions to form the piperidone ring.

Reaction Scheme:

Caption: General synthesis of N-substituted 4-piperidones.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone